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A-317491 sodium salt hydrate achieving effective in vivo concentration

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Compound of Interest

Compound Name: A-317491 sodium salt hydrate

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Technical Support Center: A-317491 Sodium Salt Hydrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **A-317491 sodium salt hydrate** in vivo. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not observing the expected analgesic effect of A-317491 in my in vivo pain model. What are the potential causes and solutions?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

Route of Administration: The effectiveness of A-317491 is highly dependent on the
administration route and the pain model. For neuropathic pain models like chronic
constriction injury (CCI), intrathecal administration is more effective than intraplantar injection
for reducing mechanical allodynia.[1] Conversely, for inflammatory pain models like
Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia, both intrathecal and
intraplantar routes are effective.[1] Systemic (subcutaneous) administration has also been

Troubleshooting & Optimization





shown to be effective in chronic inflammatory and neuropathic pain models.[2] Ensure the chosen route of administration is appropriate for your specific experimental question.

- Dosage and Concentration: The effective dose (ED50) of A-317491 varies significantly with the administration route and the pain model.[1][3] Review the established effective doses from published studies (see Table 1) and ensure your administered concentration is within the therapeutic window. Under-dosing is a common reason for a lack of effect.
- Compound Solubility and Vehicle Preparation: A-317491 sodium salt hydrate has specific solubility requirements. Improper dissolution can lead to a lower effective concentration being administered. Refer to the recommended solvent preparations (see Q2 and Table 3) and ensure the compound is fully dissolved before administration. It is recommended to prepare fresh solutions for in vivo experiments and use them on the same day.[4]
- Pain Model Specifics: A-317491 is more effective in chronic inflammatory and neuropathic pain models than in acute pain models.[2][5] Its efficacy may be limited in models of acute inflammatory pain (e.g., carrageenan-induced hyperalgesia), postoperative pain, and visceral pain.[1][5]

Q2: My formulation of A-317491 appears cloudy or precipitates out of solution. How can I improve its solubility for in vivo use?

A2: Achieving a clear and stable solution is critical for accurate dosing. A-317491 is soluble in aqueous solutions, and its sodium salt hydrate form is designed to improve solubility.[2] However, for certain concentrations and administration routes, co-solvents may be necessary.

- For Subcutaneous Administration: A-317491 can be dissolved in sterile water.[2]
- For Intraperitoneal or Oral Administration: A common method involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted with PEG300, Tween-80, and finally saline.[4] It is crucial to add and mix the solvents sequentially to ensure proper dissolution.[4] If precipitation occurs, gentle heating and/or sonication can aid in dissolution. [4]
- Storage of Solutions: Stock solutions in DMSO can be stored at -20°C or -80°C, but it is recommended to use freshly prepared working solutions for in vivo experiments.[4][6]



Q3: I am concerned about potential off-target effects or side effects of A-317491. What is known about its selectivity and safety profile?

A3: A-317491 is a highly selective antagonist for P2X3 and P2X2/3 receptors.[2][5]

- High Selectivity: It shows significantly lower activity at other P2 receptors and a wide range
 of other neurotransmitter receptors, ion channels, and enzymes (IC50 > 10 μM).[2][5][4] The
 R-enantiomer of A-317491, A-317344, is significantly less active, demonstrating
 stereospecificity.[2][5]
- Central Nervous System (CNS) Effects: A-317491 does not significantly penetrate the CNS.
 [7] Studies have shown that intrathecal injections did not impair locomotor performance in rats.[1][3] Doses up to 300 μmol/kg (s.c.) in mice were generally devoid of dose-dependent effects on CNS function.[2]
- Metabolic Stability: A-317491 is not susceptible to metabolic dephosphorylation like some other P2 receptor antagonists.[2]

Quantitative Data Summary

Table 1: Effective In Vivo Concentrations of A-317491



Pain Model	Administration Route	Effective Dose (ED50)	Species	Reference
CFA-Induced Thermal Hyperalgesia	Intrathecal	30 nmol	Rat	[1],
CFA-Induced Thermal Hyperalgesia	Intraplantar	300 nmol	Rat	[1],
CFA-Induced Thermal Hyperalgesia	Subcutaneous	30 μmol/kg	Rat	[2],
Neuropathic Pain (CCI & L5/L6 ligation)	Intrathecal	10 nmol	Rat	[1],
Neuropathic Pain (CCI)	Subcutaneous	10-15 μmol/kg	Rat	[2],
Formalin- Induced Nocifensive Behaviors	Intrathecal	10 nmol	Rat	[1],
Formalin- Induced Nocifensive Behaviors	Intraplantar	>300 nmol	Rat	[1],

Table 2: In Vitro Receptor Binding Affinity (Ki) of A-317491



Receptor Subtype	Species	Ki (nM)	Reference
P2X3	Human	22	[2],
P2X3	Rat	22	[2],
P2X2/3	Human	9	
P2X2/3	Rat	92	[2],

Experimental Protocols

Protocol 1: Preparation of A-317491 for Subcutaneous Administration

- Weigh the required amount of A-317491 sodium salt hydrate.
- Dissolve the compound in sterile water or PBS.[2][6]
- Ensure the final volume for injection is between 1-5 ml/kg.[2]
- Administer 30 minutes before nociceptive testing.[2]

Protocol 2: Preparation of A-317491 for Intraperitoneal Administration (Suspended Solution)

- Prepare a stock solution of A-317491 in DMSO (e.g., 25 mg/mL).[4]
- In a separate tube, add 400 μL of PEG300 for every 1 mL of final working solution.[4]
- Add 100 μL of the DMSO stock solution to the PEG300 and mix thoroughly.[4]
- Add 50 μL of Tween-80 and mix until the solution is clear.[4]
- Add 450 μL of saline to bring the final volume to 1 mL.[4]
- This will result in a 2.5 mg/mL suspended solution. Use immediately after preparation.[4]

Table 3: Example Solvent Formulations for In Vivo Administration



Protocol	Solvents (in order of addition)	Final Concentration	Solution Type	Reference
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	Clear Solution	[4]
2	10% DMSO, 90% (20% SBE- β-CD in Saline)	2.5 mg/mL	Suspended	[4]
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Clear Solution	[4]

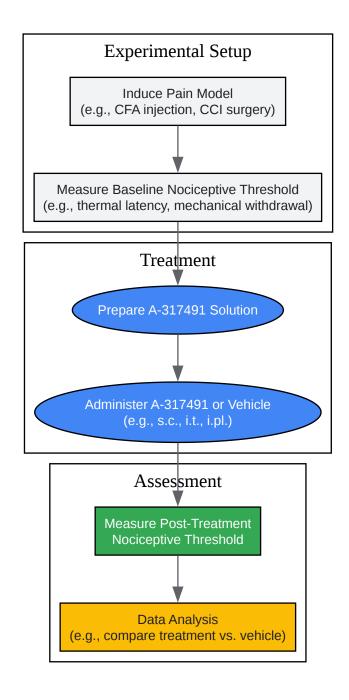
Visualizations



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Caption: P2X3 receptor signaling pathway in nociception and its inhibition by A-317491.

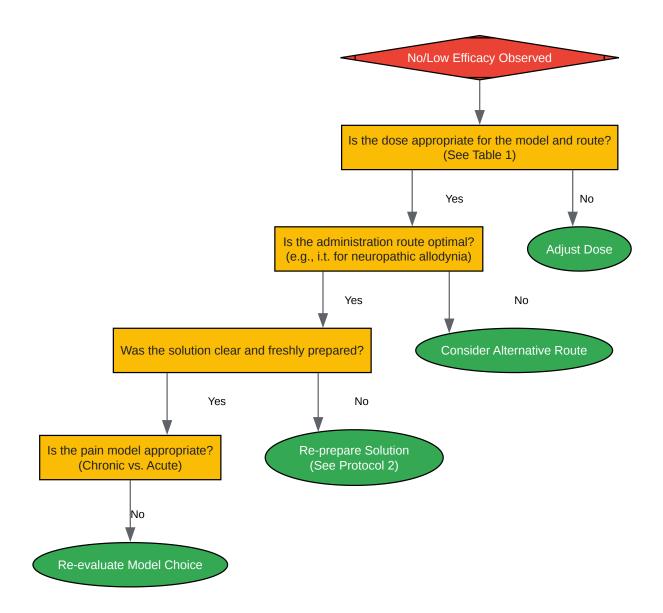




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Caption: General experimental workflow for evaluating A-317491 efficacy in vivo.





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